![molecular formula C16H13N3S2 B482052 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 354130-16-8](/img/structure/B482052.png)
4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine
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Description
“4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine” is a complex organic compound that contains several heterocyclic moieties, including an indole ring, a thiophene ring, and a pyrimidine ring . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The thiophene ring is a five-membered aromatic ring with a sulfur atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine” is characterized by the presence of multiple aromatic rings, including an indole ring, a thiophene ring, and a pyrimidine ring . These rings are connected through a sulfur atom, forming a complex, polycyclic structure .Future Directions
The future research on “4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine” could focus on elucidating its synthesis methods, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential therapeutic applications could be explored given the reported biological activities of compounds containing indole, thiophene, and pyrimidine rings .
properties
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-9-10(2)20-15-14(9)16(19-8-18-15)21-13-7-17-12-6-4-3-5-11(12)13/h3-8,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTUNJHUGJWGCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=CNC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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